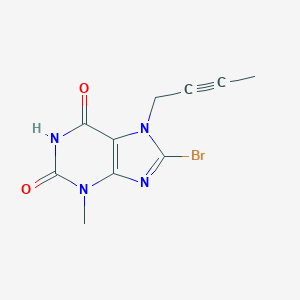

8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

概要

説明

アリスルB酢酸エステルは、Alisma orientale植物の根茎に含まれる天然のトリテルペノイド化合物です。 この化合物は、抗炎症作用、肝保護作用、抗癌作用など、様々な薬理作用で知られています .

準備方法

合成経路と反応条件: アリスルB酢酸エステルは、Alisma orientaleのクロロホルム可溶性抽出物を、蒸発光散乱検出と組み合わせた遠心分配クロマトグラフィーを使用して分離することができます . このプロセスには、n-ヘキサン、酢酸エチル、メタノール、水からなる二相溶媒系が特定の比率で用いられます . 分離された化合物の構造は、ESI-MS、1H NMR、13C NMR分光法などの手法を用いて解明されます .

工業生産方法: アリスルB酢酸エステルの工業生産には、反応表面法を用いた抽出条件の最適化が含まれます。 メタノールが最適な溶媒として選択され、抽出パラメーターには時間、濃度、サンプル重量が含まれます . フォトダイオードアレイ検出器と組み合わせた高速液体クロマトグラフィーを使用して、抽出物中のアリスルBおよびアリスルB酢酸エステルの濃度を測定します .

化学反応の分析

反応の種類: アリスルB酢酸エステルは、酸化、還元、置換など、様々な化学反応を受けます。 免疫グロブリンE/抗原によって刺激されたマスト細胞の脱顆粒を阻害し、ロイコトリエンC4の合成を減少し、インターロイキン-6とシクロオキシゲナーゼ-2の産生を抑制することが報告されています .

一般的な試薬と条件: アリスルB酢酸エステルに関与する反応で使用される一般的な試薬には、免疫グロブリンE、抗原、ホスホリパーゼCγやセリン/スレオニンタンパク質キナーゼなどの様々な酵素が含まれます . これらの反応の条件は、多くの場合、目的の効果を得るために特定の濃度とインキュベーション時間が必要です .

生成される主な生成物: アリスルB酢酸エステルの反応から生成される主な生成物には、加水分解代謝産物のアリスルBが含まれ、これは同様の薬理作用を示します .

4. 科学研究への応用

アリスルB酢酸エステルは、幅広い科学研究への応用が期待されています:

科学的研究の応用

Anticancer Activity

Recent studies have demonstrated that derivatives of purines, including 8-bromo compounds, exhibit significant cytostatic properties against various cancer cell lines. For instance, research indicated that this compound targets molecular processes regulated by GPLD1, affecting cell growth in non-small cell lung cancer (NSCLC) models such as A549 cells .

Synthetic Intermediate

This compound serves as a valuable synthetic intermediate in the development of more complex pharmaceutical agents. Its unique structure allows for further modifications that can lead to new therapeutic agents targeting various diseases .

Biochemical Investigations

The compound's ability to influence cellular signaling pathways makes it an important tool in biochemical research. It has been used to study the effects of purine analogs on cellular processes and their potential as anti-inflammatory agents .

Case Studies

Safety Information

Handling 8-bromo compounds requires caution due to potential hazards:

作用機序

アリスルB酢酸エステルは、様々な分子標的と経路を通じてその効果を発揮します:

類似化合物との比較

アリスルB酢酸エステルは、他の類似の化合物と比較され、その独自性が強調されています:

アリスルB: 両方の化合物は、類似の薬理作用を持つトリテルペノイドですが、アリスルB酢酸エステルは、オートファジー誘導においてより強力です.

アリスルA 24-酢酸エステル: この化合物もオートファジーを誘導し、腎毒性作用がありますが、アリスルB酢酸エステルは、より幅広い薬理作用を有しています.

アリスルC 23-酢酸エステル: アリスルB酢酸エステルと同様に、抗菌活性も示しますが、アリスルB酢酸エステルは、特定の細菌株に対してより効果的です.

生物活性

8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as a derivative of purine, has garnered attention in recent years for its potential biological activities. This compound is notable for its structural modifications that may enhance its interactions with biological targets, particularly in the context of pharmacology and medicinal chemistry.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 297.11 g/mol |

| Melting Point | 285 °C |

| Density | 1.71 g/cm³ |

| Solubility | Slightly soluble in DMSO and Methanol |

| pKa | 8.91 ± 0.70 (Predicted) |

| LogP | 1.25 at 20 °C |

Synthesis

The synthesis of this compound typically involves the reaction of 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione with 1-bromo-2-butyne in the presence of sodium carbonate under controlled conditions. The yield can reach up to 98%, indicating a highly efficient synthetic route .

Research indicates that compounds similar to this compound may exhibit dual-target activity, potentially interacting with adenosine receptors and monoamine oxidases . This dual-target mechanism is significant as it suggests that the compound could have applications in treating conditions like neurodegenerative diseases and mood disorders.

Case Studies and Research Findings

- Adenosine Receptor Modulation :

- Monoamine Oxidase Inhibition :

- Antioxidant Activity :

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential anticancer properties .

Safety and Toxicology

Preliminary toxicological assessments are essential for understanding the safety profile of new compounds. Current data on this compound suggest it has a manageable safety profile; however, further studies are necessary to confirm these findings across different biological systems.

特性

IUPAC Name |

8-bromo-7-but-2-ynyl-3-methylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN4O2/c1-3-4-5-15-6-7(12-9(15)11)14(2)10(17)13-8(6)16/h5H2,1-2H3,(H,13,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZOBQSHTNNKFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCN1C2=C(N=C1Br)N(C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610667 | |

| Record name | 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666816-98-4 | |

| Record name | 8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=666816-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Purine-2,6-dione, 8-bromo-7-(2-butynyl)-3,7-dihydro-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0666816984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromo-7-(but-2-yn-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。